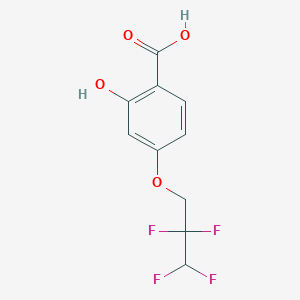

Benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)-

Beschreibung

Benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)- (systematic IUPAC name: 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)benzoic acid) is a fluorinated derivative of benzoic acid. The target compound’s structure features a hydroxyl group at the 2-position and a 2,2,3,3-tetrafluoropropoxy substituent at the 4-position, which may enhance its acidity and electronic properties compared to non-hydroxylated analogs.

Eigenschaften

CAS-Nummer |

651331-94-1 |

|---|---|

Molekularformel |

C10H8F4O4 |

Molekulargewicht |

268.16 g/mol |

IUPAC-Name |

2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)benzoic acid |

InChI |

InChI=1S/C10H8F4O4/c11-9(12)10(13,14)4-18-5-1-2-6(8(16)17)7(15)3-5/h1-3,9,15H,4H2,(H,16,17) |

InChI-Schlüssel |

DXUMBQQMGISOJG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1OCC(C(F)F)(F)F)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2-Hydroxy-4-(2,2,3,3-Tetrafluoropropoxy)benzoesäure beinhaltet typischerweise die Reaktion von 2-Hydroxybenzoesäure mit 2,2,3,3-Tetrafluorpropanol unter bestimmten Bedingungen. Die Reaktion wird oft durch saure oder basische Katalysatoren katalysiert, um den Veresterungsprozess zu erleichtern. Die Reaktionsbedingungen, wie Temperatur und Lösungsmittel, werden optimiert, um hohe Ausbeuten und Reinheit des gewünschten Produkts zu erzielen.

Industrielle Produktionsmethoden: In einer industriellen Umgebung kann die Produktion dieser Verbindung kontinuierliche Strömungsreaktoren beinhalten, um eine konstante Qualität und Skalierbarkeit zu gewährleisten. Die Verwendung von fortschrittlichen Katalysatoren und optimierten Reaktionsbedingungen kann die Effizienz des Prozesses verbessern. Zusätzlich werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in ihrer reinen Form zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Hydroxy-4-(2,2,3,3-Tetrafluoropropoxy)benzoesäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxygruppe kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Die Carbonsäuregruppe kann reduziert werden, um Alkohole zu bilden.

Substitution: Die Fluoratome in der Tetrafluoropropoxygruppe können durch andere Nukleophile substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden verwendet.

Substitution: Nukleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden, um die Fluoratome zu substituieren.

Hauptprodukte, die gebildet werden:

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Alkohole und reduzierte Derivate.

Substitution: Substituierte Benzoesäurederivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-4-(2,2,3,3-Tetrafluoropropoxy)benzoesäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer bei der Synthese komplexer organischer Moleküle und Polymere verwendet.

Biologie: Untersucht auf sein Potenzial als Enzyminhibitor und seine Interaktionen mit biologischen Makromolekülen.

Medizin: Für seine möglichen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und antimikrobielle Aktivitäten.

Industrie: Wird bei der Herstellung von Spezialchemikalien, Beschichtungen und fortschrittlichen Materialien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Hydroxy-4-(2,2,3,3-Tetrafluoropropoxy)benzoesäure beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Hydroxy- und Tetrafluoropropoxygruppen spielen eine entscheidende Rolle für ihre Bindungsaffinität und Spezifität gegenüber Enzymen und Rezeptoren. Die Verbindung kann verschiedene biochemische Signalwege modulieren, was zu den beobachteten biologischen Wirkungen führt. So kann ihre entzündungshemmende Aktivität auf die Hemmung pro-inflammatorischer Enzyme und Zytokine zurückzuführen sein.

Ähnliche Verbindungen:

Salicylsäure: Eine Hydroxybenzoesäure mit einer ähnlichen Struktur, der jedoch die Tetrafluoropropoxygruppe fehlt.

p-Hydroxybenzoesäure: Eine weitere Hydroxybenzoesäure mit einer Hydroxygruppe in der para-Position.

Vanillinsäure: Enthält eine Methoxygruppe anstelle der Tetrafluoropropoxygruppe.

Einzigartigkeit: 2-Hydroxy-4-(2,2,3,3-Tetrafluoropropoxy)benzoesäure ist einzigartig aufgrund des Vorhandenseins der Tetrafluoropropoxygruppe, die bestimmte chemische Eigenschaften wie erhöhte Lipophilie und Stabilität verleiht. Dies macht sie zu einer wertvollen Verbindung für bestimmte Anwendungen, bei denen diese Eigenschaften von Vorteil sind.

Wirkmechanismus

The mechanism of action of benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)- involves its interaction with specific molecular targets and pathways. The hydroxy and tetrafluoropropoxy groups play a crucial role in its binding affinity and specificity towards enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory enzymes and cytokines.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Fluorination Patterns

The table below compares key structural and molecular features of the target compound with analogous fluorinated benzoic acids:

*Estimated based on structural similarity to and .

Key Observations:

- Acidity: The ortho hydroxyl group in the target compound likely increases acidity (pKa ~2-3) compared to non-hydroxylated analogs like 4-(2,2,3,3-tetrafluoropropoxy)benzoic acid .

- Lipophilicity : The tetrafluoropropoxy group (logP ~2.5-3.0) balances lipophilicity better than the long-chain hexadecyloxy group (logP ~8.0) in , making the target compound more suitable for pharmaceutical applications.

Stability and Environmental Impact

- Chemical Stability: The tetrafluoropropoxy group resists hydrolysis better than non-fluorinated alkoxy groups due to strong C-F bonds. However, the ortho hydroxyl group may increase susceptibility to oxidation .

- Environmental Persistence : Perfluorinated compounds (e.g., those in ) are persistent organic pollutants (POPs), but the target compound’s hydroxyl group may promote biodegradability compared to fully fluorinated analogs .

Biologische Aktivität

Benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)- (CAS Number: 651331-94-1) is a specialized organic compound classified as a hydroxybenzoic acid. This compound features a benzoic acid core with a hydroxy group and a tetrafluoropropoxy substituent, which contributes to its unique chemical and physical properties. Understanding its biological activity is crucial for potential applications in medicinal and industrial fields.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈F₄O₄ |

| Molecular Weight | 268.162 g/mol |

| LogP | 2.36960 |

| PSA (Polar Surface Area) | 66.76 Ų |

The biological activity of benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)- is primarily attributed to its structural features that influence its interaction with biological macromolecules. The hydroxy and tetrafluoropropoxy groups enhance its binding affinity to various enzymes and receptors, potentially modulating several biochemical pathways.

Potential Biological Effects

- Enzyme Inhibition : The compound has been explored for its ability to inhibit pro-inflammatory enzymes and cytokines, suggesting anti-inflammatory properties.

- Protein Degradation Pathways : Research indicates that derivatives of benzoic acid can activate protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are crucial for cellular homeostasis and may have implications in aging-related disorders .

Case Studies and Research Findings

- Enzyme Activation Studies :

- Antimicrobial Activity :

-

Anti-inflammatory Properties :

- The compound's structure allows it to inhibit specific inflammatory pathways, which could be beneficial in developing anti-inflammatory drugs. Its mechanism involves the suppression of pro-inflammatory cytokines and enzymes.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| Salicylic Acid | Hydroxy group only | Anti-inflammatory |

| p-Hydroxybenzoic Acid | Hydroxy group at para position | Antimicrobial |

| Vanillic Acid | Methoxy group instead of tetrafluoropropoxy | Antioxidant and anti-inflammatory |

| Benzoic Acid, 2-hydroxy-4-(Tetrafluoropropoxy) | Unique tetrafluoropropoxy group | Enhanced lipophilicity and stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.